

An In-depth Technical Guide to 3-(3-Nitrophenoxy)propionic Acid

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Compound of Interest

Compound Name: 3-(3-Nitrophenoxy)propionic acid

Cat. No.: B1312258

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Disclaimer: Publicly available scientific literature and historical records contain scant specific information on the discovery, history, and detailed experimental investigation of **3-(3-Nitrophenoxy)propionic acid**. This guide, therefore, provides a summary of available chemical data and proposes a plausible synthetic pathway based on established organic chemistry principles for structurally related compounds. The experimental protocols and signaling pathways are presented as theoretical models.

Introduction

3-(3-Nitrophenoxy)propionic acid is an organic compound characterized by a nitrophenoxy group linked to a propionic acid moiety via an ether bond. While its specific biological activities and historical development are not well-documented, its structure suggests potential applications as a building block in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, and the carboxylic acid provides a handle for further chemical modifications.

Physicochemical Properties

Quantitative data for **3-(3-Nitrophenoxy)propionic acid** is limited. The following table summarizes the available information from chemical suppliers.

Property	Value	Source
CAS Number	91004-46-5	[Sunway Pharm Ltd][1]
Molecular Formula	C ₉ H ₉ NO ₅	[Sunway Pharm Ltd][1]
Molecular Weight	211.17 g/mol	[Sunway Pharm Ltd][1]
Appearance	White to off-white crystalline solid (presumed)	General knowledge
Solubility	Presumed soluble in organic solvents like ethanol, acetone	General knowledge

Proposed Synthesis and Experimental Protocols

The synthesis of **3-(3-Nitrophenoxy)propionic acid** is not explicitly described in readily available literature. However, two common methods for the formation of aryl ethers can be proposed: the Williamson ether synthesis and the Michael addition.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5][6] In this proposed route, 3-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl ester of 3-halopropionic acid. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol (Proposed):

Step 1: Formation of Ethyl 3-(3-nitrophenoxy)propionate

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
- Add a slight excess of a base, such as potassium carbonate (1.2 eq), to the solution to deprotonate the phenol.
- To the resulting phenoxide solution, add ethyl 3-bromopropionate (1.1 eq) dropwise at room temperature.

- Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-nitrophenoxy)propionate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to **3-(3-Nitrophenoxy)propionic Acid**

- Dissolve the purified ethyl 3-(3-nitrophenoxy)propionate (1.0 eq) in a mixture of ethanol and water.
- Add an excess of a base, such as sodium hydroxide (2.0 eq), to the solution.
- Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the carboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield **3-(3-Nitrophenoxy)propionic acid**.

The Michael addition involves the conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound.^{[7][8][9][10][11]} In this proposed pathway, 3-nitrophenol, acting as the nucleophile, adds to an acrylic acid derivative.

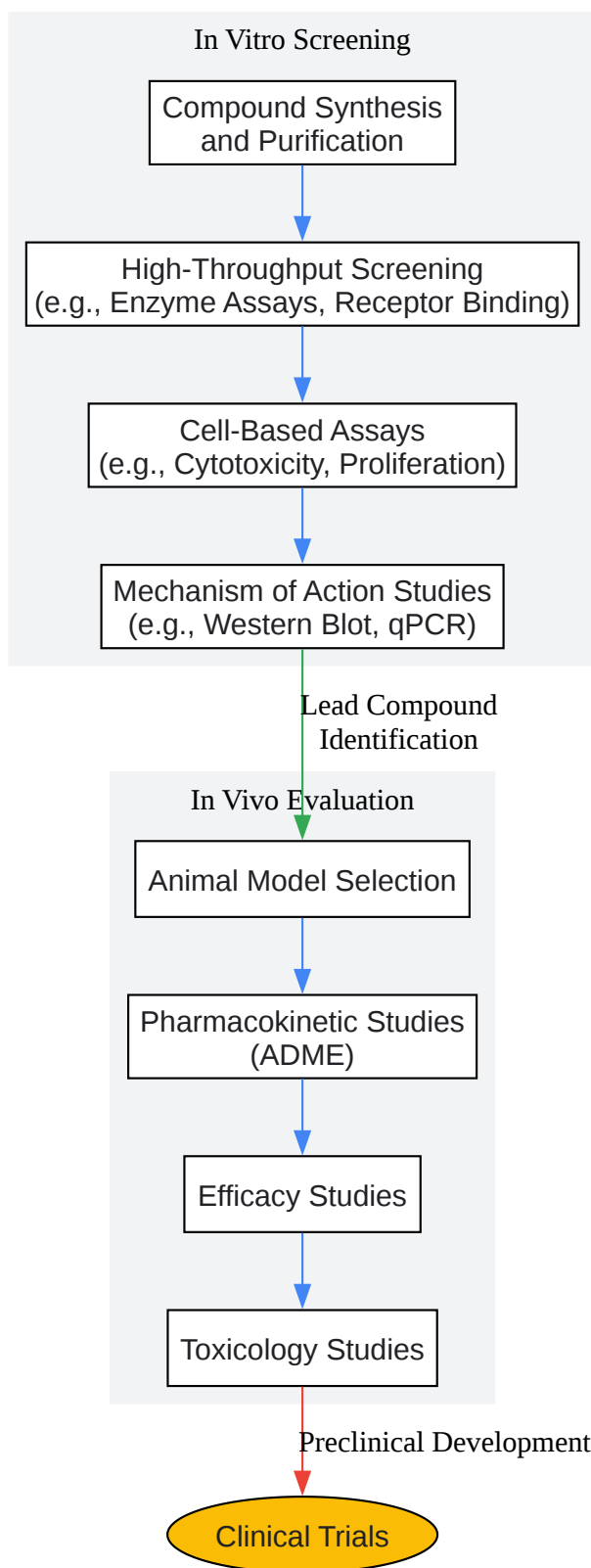
Experimental Protocol (Proposed):

- In a reaction vessel, dissolve 3-nitrophenol (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent, such as toluene.
- Add a catalytic amount of a strong base, such as sodium hydroxide or a tertiary amine, to facilitate the reaction.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture and wash with water to remove the catalyst.
- Extract the product into an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting **3-(3-Nitrophenoxy)propionic acid** by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity (Theoretical)

Given the lack of experimental data, any discussion of signaling pathways is purely speculative and based on the structural motifs of the molecule. The nitroaromatic group is a common feature in some pharmacologically active compounds, and carboxylic acids can interact with various biological targets.

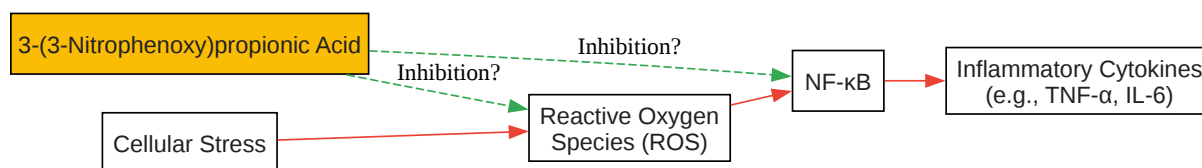
A hypothetical workflow for investigating the biological activity of this compound is presented below.



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Caption: Hypothetical workflow for drug discovery.

A potential signaling pathway that could be investigated, based on the general structure of related phenolic compounds, might involve pathways related to inflammation or oxidative stress.



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